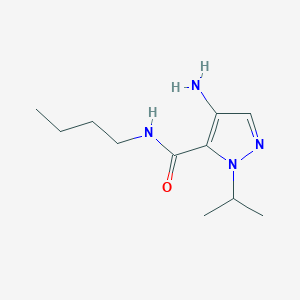
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. This compound was first synthesized in the 1990s as part of a research effort to understand the mechanisms of action of the endocannabinoid system and has since been used extensively in scientific research.
Scientific Research Applications
Pharmacological Applications
- Penile Erections Mediation in Rats : The compound is associated with the mediation of penile erections in rats, serving as an example of its pharmacological utility in neuropharmacology studies. This application is based on research demonstrating the compound's selective action on 5-HT2C receptors, which are implicated in sexual function (Millan et al., 1997).
Anticancer Research
- Anticancer Potential : The compound's derivatives exhibit significant antiproliferative effects on various cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment, particularly as a BRAF inhibitor (Feng et al., 2020).
Neuropharmacology
- Neuropharmacological Research : The compound has been investigated for its effects on cannabinoid CB1 receptor modulation in the cerebellum. This research is crucial for understanding the compound's potential therapeutic effects on neuronal excitability and its implications in central nervous system disorders (Wang et al., 2011).
Antimicrobial Research
- Antimicrobial Properties : Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. This research highlights the compound's utility in developing new antimicrobial agents (Rani et al., 2014).
Optoelectronics
- Nonlinear Optical Properties : The compound's derivatives have been studied for their electronic, optical, and nonlinear optical properties. These findings indicate potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition : Certain derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors. This research could be significant in developing new materials for protecting metal surfaces in corrosive environments (Jeeva et al., 2015).
Insecticidal Activity
- Insecticidal Activity : The compound has been studied for its unique mode of action as an insecticide, specifically in interfering with cuticle deposition. This research provides insights into developing new insecticides with novel mechanisms of action (Mulder & Gijswijt, 1973).
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-17-5-3-4-16(19(17)28-2)23-20(26)22-11-13-10-18(25)24(12-13)15-8-6-14(21)7-9-15/h3-9,13H,10-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAKNJZHKGZXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

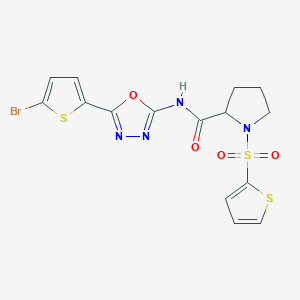
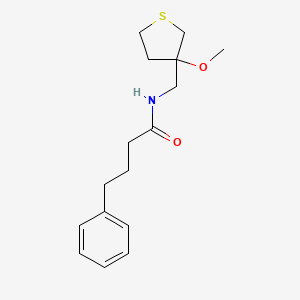
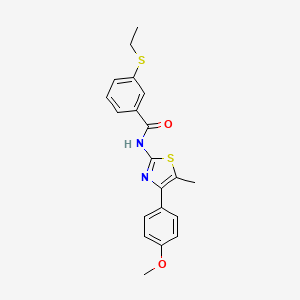
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)
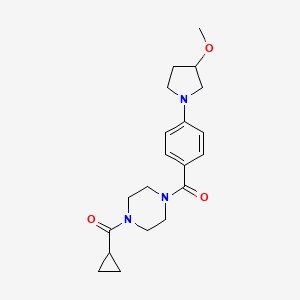
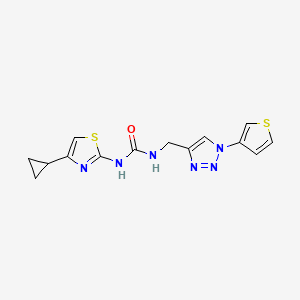
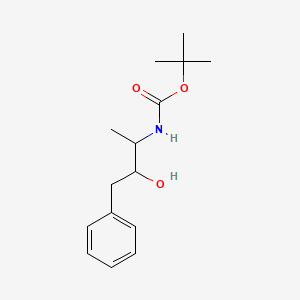
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)
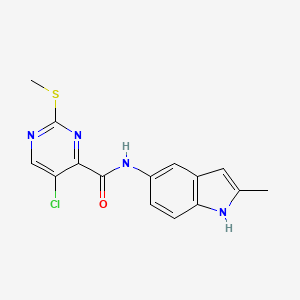


![6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2635112.png)
